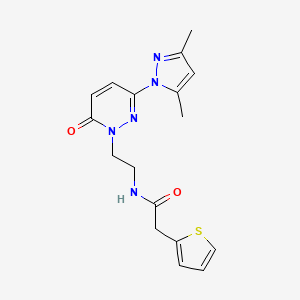

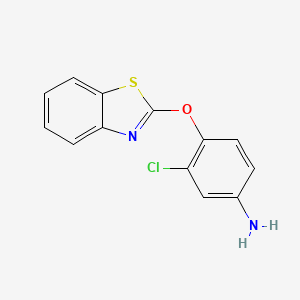

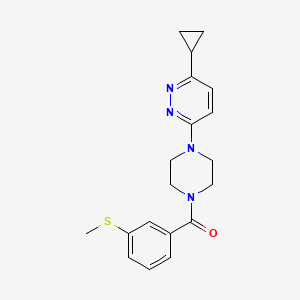

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole compounds, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, has been a topic of interest in the field of biochemistry and medicinal chemistry . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzothiazole ring system, which is a representative class of sulfur-containing heterocycles . This ring system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, have been synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .科学的研究の応用

Anticancer Activity

Benzothiazole derivatives, including those related to 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline, have been extensively studied for their anticancer properties. The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety revealed significant anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The most potent compound exhibited considerable anticancer efficacy, highlighting the benzothiazole moiety's potential in developing novel anticancer agents (Havrylyuk et al., 2010).

Calcium Antagonistic Activity

Research on benzothiazoline derivatives, structurally similar to benzothiazole compounds, demonstrated significant calcium antagonistic activity. These compounds, through their action on Ca2+ channels, showed potential as therapeutic agents for cardiovascular diseases. One study identified a compound with potent Ca2+ antagonistic activity in vitro and demonstrated dual inhibition on the fast Na+ inward channel and the slow Ca2+ inward channel in rabbit hearts. The compound also exhibited a long-acting hypotensive effect in spontaneously hypertensive rats, suggesting its potential in hypertension treatment (Yamamoto et al., 1988).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting carbon steel in acidic environments. Two specific benzothiazole derivatives demonstrated superior corrosion inhibition efficiency compared to previously reported inhibitors, offering a promising solution for extending the life of metal structures exposed to corrosive substances. Their effectiveness is attributed to the ability of these inhibitors to adsorb onto metal surfaces through both physical and chemical means, providing robust protection against corrosion (Hu et al., 2016).

Antimicrobial and Antiparasitic Activity

Benzothiazole compounds have also been explored for their antimicrobial and antiparasitic activities. Various benzothiazole-based compounds showed promising in vitro activities against parasites like Leishmania infantum and Trichomonas vaginalis, as well as against human monocytes. The antiprotozoal properties of these compounds were found to be highly dependent on their chemical structure, indicating the potential for developing targeted therapies against specific parasitic infections (Delmas et al., 2002).

Fluorescent Probes

The development of fluorescent probes based on benzothiazole derivatives for biological applications has been a significant area of research. These compounds have been synthesized to serve as blue-green fluorescent probes, useful in various analytical and diagnostic applications. Their fluorescent properties, including quantum yield and Stokes shift, have been thoroughly investigated, demonstrating their potential as effective probes in chemical and biological research (Bodke et al., 2013).

将来の方向性

The future development trend and prospect of the synthesis of benzothiazoles, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, were anticipated in a review paper . The paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

作用機序

Target of Action

Benzothiazole derivatives have been discussed against the target dpre1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that can inhibit the function of the target .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIVCTWDNVQHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)